2-(5-bromo-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-(2-furylmethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a brominated indole ring and a furan ring connected through an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(2-furylmethyl)acetamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Formation of Acetamide Linkage: The brominated indole is then reacted with 2-furylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets. The brominated indole ring may interact with enzymes or receptors, while the furan ring could contribute to binding affinity and specificity. The acetamide linkage provides stability and solubility to the compound.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-1H-indol-1-yl)-N-(2-furylmethyl)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(5-bromo-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
2-(5-bromo-1H-indol-1-yl)-N-(2-furylmethyl)acetamide is unique due to the presence of both a brominated indole ring and a furan ring, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C15H13BrN2O2 |
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Molecular Weight |
333.18 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H13BrN2O2/c16-12-3-4-14-11(8-12)5-6-18(14)10-15(19)17-9-13-2-1-7-20-13/h1-8H,9-10H2,(H,17,19) |
InChI Key |
WZIXPVAZSBGCMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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